1,2,3,4-Tetrahydroquinolin-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJSPUFGQNVJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187405 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3373-00-0 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a core structure in a wide array of biologically active molecules and natural products, exhibiting activities such as antiarrhythmic, schistosomicidal, and antiviral properties.[1] Specifically, hydroxylated derivatives like this compound serve as crucial intermediates and key pharmacophores for developing novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of the closely related tetrahydroisoquinoline scaffold have shown high affinity and selectivity for dopamine receptors, suggesting potential applications in treating neurological and psychiatric disorders.[2][3]
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this compound. It includes detailed experimental protocols, quantitative data for reaction efficiency, and logical workflow diagrams to facilitate a deeper understanding for researchers in the field.
Core Synthesis Methodologies
Two principal routes for the synthesis of this compound are predominant: the direct catalytic hydrogenation of 6-hydroxyquinoline and a multi-step approach involving an intramolecular Friedel-Crafts cyclization followed by reduction.
Method 1: Direct Catalytic Hydrogenation
Catalytic hydrogenation is the most direct and atom-economical method for synthesizing 1,2,3,4-tetrahydroquinolines from their quinoline precursors.[1] This reaction involves the reduction of the pyridine ring of the quinoline system, typically using hydrogen gas in the presence of a heterogeneous metal catalyst.
This protocol is adapted from established procedures for quinoline hydrogenation.[4]
-
Reactor Preparation : A 25 mL glass reactor (e.g., Büchiglasuster Tinyclave) is charged with 6-hydroxyquinoline (0.5 mmol), the selected catalyst (e.g., Al₂O₃-Pd/Ni, ~90 mg), and a solvent such as ethanol (5 mL).
-
Reaction Setup : The reactor is sealed, evacuated to remove air, and subsequently pressurized with high-purity hydrogen gas to the desired pressure (e.g., 6 bar).
-
Hydrogenation : The reaction mixture is stirred and heated in an oil bath to the target temperature (e.g., 100 °C) for the specified duration (typically 12-24 hours).
-
Work-up and Isolation : Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is safely vented. The catalyst is removed by filtration.
-
Purification : The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid or oil is then purified by column chromatography or recrystallization to afford pure this compound.
| Parameter | Value/Condition | Reference |
| Substrate | 6-Hydroxyquinoline | N/A |
| Catalyst | Pd/Ni on Al₂O₃ | [4] |
| Solvent | Ethanol | [4] |
| Temperature | 100 °C | [4] |
| H₂ Pressure | 6 bar | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | >90% (Typical for quinolines) | [1] |
Method 2: Multi-Step Synthesis via Friedel-Crafts Cyclization
This pathway involves the construction of the heterocyclic ring from an acyclic precursor, followed by reduction. A common strategy starts with p-anisidine (4-methoxyaniline), proceeds through an N-acylated intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to form a dihydroquinolinone ring system. A final reduction step yields the target tetrahydroquinoline. This method offers flexibility for creating substituted analogs.
This protocol is a composite of procedures detailed in patent literature for the synthesis of key intermediates.[5]
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
-
A reaction flask is charged with p-anisidine (1.0 eq), toluene, and sodium bicarbonate (NaHCO₃, 1.0 eq) as an acid scavenger.
-
The mixture is heated to 60 °C with stirring.
-
3-chloropropionyl chloride (1.0 eq) is added dropwise to the mixture.
-
The reaction is stirred at 60 °C until completion (monitored by TLC/HPLC).
-
Upon completion, the mixture is cooled, washed with water, and the organic layer is dried. The solvent is removed under reduced pressure to yield the product, which is often of sufficient purity (>99%) for the next step.[5]
Step 2: Intramolecular Friedel-Crafts Cyclization to 6-hydroxy-3,4-dihydroquinolinone
-
A three-necked flask is charged with N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) and a Lewis acid such as aluminum chloride (AlCl₃, 4.0 eq).[5]
-
A high-boiling amide solvent (e.g., N,N-dimethylacetamide) is added.
-
The mixture is heated to an elevated temperature (approx. 165 °C) and stirred for several hours. This step achieves both the cyclization and the demethylation of the methoxy group to a hydroxyl group.
-
After cooling, the reaction is quenched by the slow addition of water, followed by neutralization.
-
The precipitated solid product is collected by filtration, washed with water, and dried in a vacuum oven at 60 °C.[5]
Step 3: Reduction to this compound
-
The 6-hydroxy-3,4-dihydroquinolinone from Step 2 is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A reducing agent capable of reducing the amide carbonyl, such as a solution of samarium(II) iodide (SmI₂) in THF, is added.[6] An amine base like triethylamine (Et₃N) and a proton source (H₂O) are also added to promote the reaction.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched and worked up by standard aqueous procedures.
-
The crude product is purified by column chromatography to yield this compound.
| Step | Reaction | Key Reagents | Temperature | Time | Yield | Purity | Reference |
| 1 | Acylation | 3-chloropropionyl chloride, NaHCO₃ | 60 °C | - | 96.5% | 99.6% | [5] |
| 2 | Cyclization | AlCl₃, DMA | 165 °C | 4 h | 92.9% | 99.2% | [5] |
| 3 | Reduction | SmI₂/H₂O/Et₃N | Room Temp | - | Good to Excellent | - | [6] |
Synthetic Strategy Visualization
The following diagram illustrates the logical workflow of the two primary synthesis routes described.
Caption: Overview of synthetic routes to this compound.
Biological Context: Dopamine Receptor Signaling
Tetrahydroquinoline and tetrahydroisoquinoline scaffolds are frequently explored for their interaction with dopamine receptors. Many derivatives act as agonists or antagonists, making them relevant for treating conditions like Parkinson's disease, schizophrenia, and depression.[7][8] The hydroxyl group on the aromatic ring is often a key feature for receptor binding, mimicking the catechol structure of dopamine. A plausible mechanism of action for this compound or its derivatives involves modulation of dopamine receptor signaling cascades. The diagram below illustrates a simplified signaling pathway for a G-protein coupled D1-like dopamine receptor.
Caption: Simplified Dopamine D1 receptor signaling pathway.
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. Direct catalytic hydrogenation offers a straightforward and high-yielding route from commercially available 6-hydroxyquinoline. In contrast, the multi-step approach beginning with p-anisidine provides greater versatility for analog synthesis, albeit with more synthetic steps. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for structural diversity in a drug discovery program. The established link between the tetrahydroquinoline core and dopamine receptor activity underscores the importance of these synthetic methods for developing next-generation neurotherapeutics.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,2,3,4-Tetrahydroquinolin-6-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides available spectroscopic data for the characterization of 1,2,3,4-Tetrahydroquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for this specific molecule, this document also includes spectroscopic information for the parent compound, 1,2,3,4-Tetrahydroquinoline, for comparative purposes.
Spectroscopic Data for this compound
Currently, detailed experimental spectroscopic data for this compound is not widely available in public databases. However, ¹H NMR data has been reported in the literature, providing key insights into its chemical structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.24 | s | 1H | Ar-H |
| 6.22-6.35 | m | 3H | Ar-H |
| 4.93 | br. s | 1H | -NH |
| 3.02-3.10 | m | 2H | -CH₂- |
| 2.57 (t, J = 6.4 Hz) | t | 2H | -CH₂- |
| 1.67-1.80 | m | 2H | -CH₂- |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of 6-hydroxy-1,2,3,4-tetrahydroquinoline involves the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline. The following is a summarized protocol based on available literature:
-
Dissolution: 6-methoxy-1,2,3,4-tetrahydroquinoline (3.00 g, 18.38 mmol) is dissolved in 50 mL of dichloromethane.
-
Addition of Reagent: Boron tribromide (13.81 g, 55.14 mmol) is slowly added to the solution at 0 °C.
-
Reaction: The reaction mixture is warmed to 15 °C and stirred for 2 hours.
-
Work-up: The reaction is quenched with 5 mL of methanol, and the solution is concentrated. 20 mL of saturated sodium bicarbonate solution is added, and the mixture is stirred for 30 minutes.
-
Extraction: The product is extracted three times with 20 mL of ethyl acetate.
-
Purification: The combined organic phases are dried with anhydrous sodium sulfate, concentrated, and the crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient from 3:1 to 1:1) to yield 6-hydroxy-1,2,3,4-tetrahydroquinoline. The structure of the resulting product is then confirmed by ¹H NMR.[1]
Spectroscopic Analysis
Detailed experimental protocols for the acquisition of the presented ¹H NMR spectrum are not explicitly provided in the source material. For general guidance, standard NMR spectroscopy protocols would be followed.
Reference Data: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline
For comparative analysis, the following tables summarize the available spectroscopic data for the parent compound, 1,2,3,4-Tetrahydroquinoline.
Table 2: ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline
| Chemical Shift (δ) ppm | Multiplicity | Integration |
| 6.85 | d | 1H |
| 6.75 | t | 1H |
| 6.45 | t | 1H |
| 6.35 | d | 1H |
| 3.25 | t | 2H |
| 2.70 | t | 2H |
| 1.85 | m | 2H |
Note: Specific solvent and frequency were not provided in the source.
Table 3: ¹³C NMR Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline
| Chemical Shift (δ) ppm |
| 144.5 |
| 129.4 |
| 126.7 |
| 121.4 |
| 117.1 |
| 114.2 |
| 42.1 |
| 27.0 |
| 22.2 |
Note: Specific solvent and frequency were not provided in the source.
Table 4: Infrared (IR) Spectroscopy Data for 1,2,3,4-Tetrahydroquinoline
| Wavenumber (cm⁻¹) | Interpretation |
| 3390 | N-H stretch |
| 3040, 3010 | Aromatic C-H stretch |
| 2920, 2840 | Aliphatic C-H stretch |
| 1605, 1580, 1500 | C=C aromatic ring stretch |
| 1460 | CH₂ bend |
| 1320 | C-N stretch |
| 740 | Aromatic C-H out-of-plane bend |
Note: The data represents characteristic absorption bands and may not be exhaustive.
Table 5: Mass Spectrometry Data for 1,2,3,4-Tetrahydroquinoline
| m/z | Interpretation |
| 133 | [M]⁺ (Molecular ion) |
| 132 | [M-H]⁺ |
| 118 | [M-CH₃]⁺ |
| 104 | [M-C₂H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinolin-6-ol, a core heterocyclic scaffold, has garnered interest within the scientific community for its potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, significant insights into its mechanism of action can be extrapolated from studies on its derivatives, particularly those sharing the crucial 6-hydroxy moiety. This technical guide consolidates the current understanding, focusing on the antioxidant and anti-inflammatory properties, and provides a framework for future research and drug development endeavors. The primary proposed mechanisms revolve around the compound's ability to mitigate oxidative stress and modulate inflammatory signaling pathways, such as the NF-κB cascade.
Core Mechanism of Action: Antioxidant and Anti-inflammatory Properties
The prevailing hypothesis for the biological activity of this compound centers on its potent antioxidant capabilities, a feature attributed to the phenolic hydroxyl group at the 6-position and the secondary nitrogen atom within the heterocyclic ring.[1] These structural motifs are capable of donating a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
A significant body of evidence for this mechanism comes from studies on a structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). Research has demonstrated that HTHQ alleviates oxidative stress by reducing levels of oxidative markers such as 8-isoprostane and products of lipid and protein oxidation.[1] This antioxidant activity is believed to be a key contributor to its neuroprotective effects observed in models of Parkinson's disease.[1] The antioxidant effect of quinoline derivatives may be attributed to the secondary nitrogen atom in the hydroquinoline ring, which can form a stable radical.[1]
Furthermore, the antioxidant properties of 1,2,3,4-tetrahydroquinoline derivatives are influenced by the nature and position of substituents on the quinoline ring.[1] The presence of the hydroxyl group is considered critical for this activity.
Modulation of the NF-κB Signaling Pathway
Chronic inflammation is intricately linked to oxidative stress, and a key signaling pathway involved is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Reactive oxygen species (ROS) are known activators of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines and enzymes.[1]
Studies on HTHQ have shown that its antioxidant effects lead to a downstream reduction in the activation of the NF-κB signaling pathway.[1] This is evidenced by a decrease in the expression of the p65 subunit of NF-κB and a subsequent reduction in the mRNA content of pro-inflammatory cytokines and myeloperoxidase activity.[1] It is therefore highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism, by first quenching ROS and subsequently dampening the NF-κB inflammatory cascade.
Quantitative Data Summary
While specific quantitative data for the direct biological targets of this compound is limited in the public domain, the following table summarizes the antioxidant activity of related tetrahydroquinoline derivatives. This data provides a comparative baseline for the potential potency of the core compound.
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| Quercetin-1,2,3,4-tetrahydroisoquinoline derivative (2a) | DPPH radical scavenging | 1.8 | [2] |
| Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (2b) | DPPH radical scavenging | 1.6 | [2] |
| Ascorbic Acid (Positive Control) | DPPH radical scavenging | 0.62 | [2] |
| Quercetin | DPPH radical scavenging | 19.3 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of the antioxidant and anti-inflammatory properties of 1,2,3,4-tetrahydroquinoline derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard and rapid method to screen for antioxidant activity.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control well contains only the DPPH solution and methanol.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.
NF-κB (p65) Expression Analysis by Western Blot
This protocol details the assessment of the nuclear translocation of the p65 subunit of NF-κB, a key indicator of its activation.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Nuclear and Cytoplasmic Protein Extraction: After treatment, cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A loading control antibody (e.g., anti-Lamin B1 for the nuclear fraction, anti-β-actin for the cytoplasmic fraction) is also used.
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the relative expression of p65 in the nucleus is normalized to the loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed free radical scavenging mechanism.
Caption: Inhibition of the NF-κB signaling cascade.
Caption: Experimental workflow for Western Blot analysis.
Broader Therapeutic Context and Future Directions
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities including antitumor, anti-HIV, and neuroprotective effects.[3][4] For instance, some derivatives have been investigated as RORγ inverse agonists for prostate cancer and as β3-adrenergic receptor agonists for obesity and type-II diabetes.[5][6]
While the primary focus for this compound remains on its antioxidant and anti-inflammatory potential, its structural similarity to these other bioactive molecules suggests that it could serve as a valuable starting point for the development of novel therapeutics targeting a variety of diseases.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to directly assess its antioxidant and anti-inflammatory efficacy and to elucidate its specific molecular targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and in vivo behavior.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for specific biological targets.
-
Exploration of Other Potential Mechanisms: Investigating whether this compound interacts with other relevant biological targets, such as enzymes or receptors, that are implicated in inflammation and oxidative stress-related diseases.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents. The incorporation of a hydroxyl group at the 6-position, yielding 1,2,3,4-tetrahydroquinolin-6-ol and its derivatives, has been shown to be a critical determinant of their biological activity. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, with a focus on their anticancer, antioxidant, neuroprotective, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | MCF-7 | 50 | [1] |
| Compound 2 | MDA-MB-231 | 25 | [1] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | 12.04 ± 0.57 | [2] |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | 12.55 ± 0.54 | [2] |
| Pyrazolo quinoline derivative (15) | MCF-7 | 15.16 | [3] |
| Pyrazolo quinoline derivative (15) | HepG-2 | 18.74 | [3] |
| Pyrazolo quinoline derivative (15) | A549 | 18.68 |[3] |
Note: The table includes data on broader tetrahydroquinoline derivatives due to limited specific data on this compound derivatives in the initial search results. Compound 2 is a tetrahydroquinoline derivative with a carboxyl group, and its synthesis is described as an analog of known GPER ligands.[1] The other compounds are also derivatives of the broader tetrahydroquinoline class.
Signaling Pathway: PI3K/Akt/mTOR
Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells via the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.
Antioxidant Activity
The phenolic hydroxyl group at the 6-position of the tetrahydroquinoline ring is a key structural feature that imparts antioxidant properties to these molecules. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress.
Quantitative data for the antioxidant activity of specific this compound derivatives from DPPH or ABTS assays were not prominently available in the initial search results. The neuroprotective activity of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) is attributed to its antioxidant properties, which lead to a significant decrease in oxidative stress markers.[4][5]
Neuroprotective Activity
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. The antioxidant properties of 6-hydroxy-tetrahydroquinoline derivatives make them promising candidates for neuroprotection.
A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease demonstrated its neuroprotective effects. HTHQ administration led to a decrease in oxidative stress and a reduction in the expression of the pro-inflammatory transcription factor NF-κB.[5][6] Furthermore, HTHQ was shown to upregulate the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1, which are key regulators of the cellular antioxidant response.[4][5]
Signaling Pathway: NF-κB and Nrf2/Foxo1
The neuroprotective effects of 6-hydroxy-tetrahydroquinoline derivatives are, in part, mediated by their modulation of the NF-κB and Nrf2/Foxo1 signaling pathways. By inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2/Foxo1 pathway, these compounds can protect neurons from oxidative damage and inflammation.
Antimicrobial Activity
The 1,2,3,4-tetrahydroquinoline scaffold has been explored for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.003 | [7] |
| N-(2-butyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.025 | [7] |
| N-(6-chloro-2-ethyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa (PA2) | 0.025 | [7] |
| N-(2-ethyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | E. coli | 0.19 | [7] |
| 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline | Dermatophytes | 32-65 |[8] |
Note: The table includes data on broader tetrahydroquinoline derivatives due to limited specific data on this compound derivatives in the initial search results. The compounds listed have substitutions at the 6-position other than a hydroxyl group, but demonstrate the potential of this position for modification to achieve antimicrobial activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare serial dilutions of the this compound derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL) to the wells. Then, add an equal volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 517 nm.
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their antioxidant and anti-inflammatory properties make them attractive candidates for the development of neuroprotective agents. Furthermore, their potential as anticancer and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to facilitate future research in this area, with the ultimate goal of translating these promising laboratory findings into novel therapeutic interventions. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for specific biological targets.
References
- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1,2,3,4-Tetrahydroquinolin-6-ol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the in silico modeling of 1,2,3,4-Tetrahydroquinolin-6-ol, a key representative of this chemical class. While extensive research has been conducted on its derivatives, this document consolidates available information and provides a framework for the computational investigation of the parent compound. We will explore its potential biological activities, outline detailed protocols for in silico analyses including molecular docking, molecular dynamics simulations, and ADMET prediction, and visualize relevant signaling pathways. This guide aims to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives have garnered significant attention in the pharmaceutical and agrochemical industries due to their wide spectrum of pharmacological activities.[1][2] These compounds have demonstrated potential as anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agents.[1][2] The tetrahydroquinoline ring system is a common motif in many natural products and synthetically developed therapeutic agents.[3][4]
This compound, the focus of this guide, possesses a phenolic hydroxyl group which can significantly influence its electronic properties, hydrogen bonding capacity, and overall pharmacological profile. While specific biological data for this core compound is limited in publicly available literature, the activities of its derivatives suggest potential interactions with various biological targets. This guide will leverage this information to propose a comprehensive in silico modeling strategy to elucidate the potential mechanisms of action and pharmacokinetic properties of this compound.
Molecular Properties of this compound
A foundational step in any in silico study is the characterization of the molecule of interest. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| CAS Number | 3373-00-0 | [5][6] |
| IUPAC Name | This compound | [5] |
| SMILES | C1CC2=C(C=CC(=C2)O)NC1 | [5] |
| InChI | InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | [5] |
| XLogP3 | 1.9 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
In Silico Modeling Methodologies
This section provides detailed protocols for common in silico techniques that can be applied to study the interactions of this compound with biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into binding affinity and the nature of the interactions.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Assign partial charges using a force field such as Gasteiger.[7]
-
Define the binding site by creating a grid box encompassing the active site or a putative allosteric site. The grid dimensions should be sufficient to allow for rotational and translational sampling of the ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges.
-
Define the rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Set the search algorithm parameters (e.g., Lamarckian Genetic Algorithm in AutoDock with a population size of 150 and a maximum of 2,500,000 energy evaluations).[7]
-
Perform multiple docking runs (e.g., 10-100) to ensure robust sampling of the conformational space.
-
-
Analysis of Results:
-
Cluster the resulting docking poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy of the lowest energy pose to estimate binding affinity.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
Experimental Protocol:
-
System Preparation:
-
Use the lowest energy docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand using a force field compatible with the protein force field (e.g., AMBER for the protein and GAFF for the ligand).
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove steric clashes. This typically involves an initial minimization of the solvent and ions with restraints on the protein and ligand, followed by minimization of the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, with restraints on the protein and ligand.
-
Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to adjust the density of the system, gradually releasing the restraints.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) under the NPT ensemble without restraints.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate RMSD to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound. In silico tools can provide early predictions of these properties.
Experimental Protocol:
-
Input:
-
Property Calculation:
-
The software will calculate a range of physicochemical and pharmacokinetic properties based on its built-in models.
-
-
Analysis:
-
Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.
-
Assess potential liabilities, such as poor absorption, rapid metabolism, or toxicity risks.
-
Potential Biological Targets and Signaling Pathways
Based on the known activities of 1,2,3,4-tetrahydroquinoline derivatives, several biological targets and signaling pathways can be proposed for this compound.
Anticancer Activity
Derivatives of 1,2,3,4-tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and lung (A549) cancer.[1][10] The IC₅₀ values for some of these derivatives are in the low micromolar range.[1] This suggests that this compound may also possess antiproliferative properties. Potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Some tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. This suggests that this compound could potentially modulate this pathway.
-
Apoptosis Signaling Pathway: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
Neuroprotective Activity
A trimethylated analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has demonstrated neuroprotective properties in a rat model of Parkinson's disease by alleviating oxidative stress and inflammation.[11][12] This suggests that the core this compound structure may also possess neuroprotective potential.
-
Antioxidant Activity: The phenolic hydroxyl group of this compound can act as a hydrogen donor, enabling it to scavenge free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.[8][13]
Quantitative Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 15.16 | [1] |
| HepG-2 (Liver) | 18.74 | [1] | |
| A549 (Lung) | 18.68 | [1] | |
| Derivative 2 | NCI-H23 (Lung) | 0.889 | |
| NUGC-3 (Gastric) | 1.66 | ||
| Derivative 3 | H460 (Lung) | 4.9 | [10] |
| A-431 (Skin) | 2.0 | [10] | |
| HT-29 (Colon) | 4.4 | [10] |
ADMET Prediction for this compound
In silico ADMET prediction provides an early assessment of the drug-like properties of a compound. The following table summarizes the predicted ADMET properties for this compound using various online tools.
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut. |
| BBB Permeability | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Hepatotoxicity | No | Unlikely to cause liver damage. |
| Ames Mutagenicity | No | Unlikely to be mutagenic. |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is predicted. |
Experimental Workflow Visualization
The following diagram illustrates a typical in silico drug discovery workflow that can be applied to this compound.
References
- 1. protocols.io [protocols.io]
- 2. cusabio.com [cusabio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. This compound | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents [redalyc.org]
- 9. ijapbjournal.com [ijapbjournal.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol
Abstract
This application note provides a detailed protocol for the laboratory synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol, a valuable heterocyclic compound for research and development in medicinal chemistry. The described method involves the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline using boron tribromide. This protocol is intended for researchers, scientists, and professionals in drug development, offering a straightforward and efficient procedure. All quantitative data is summarized for clarity, and the experimental workflow and chemical pathway are visually represented.
Introduction
1,2,3,4-Tetrahydroquinoline derivatives are significant structural motifs present in a wide range of biologically active compounds and natural products.[1][2][3] Specifically, the hydroxylated analog, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. This document outlines a reliable method for the preparation of this compound, ensuring a high yield and purity suitable for further chemical elaboration.
Experimental Protocol
The synthesis of this compound is achieved through the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline.[4]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| 6-methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | 163.22 | 3.00 | 18.38 | - |
| Boron tribromide (BBr₃) | BBr₃ | 250.52 | 13.81 | 55.14 | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - | 5 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | 20 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 3 x 20 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Procedure:
-
Reaction Setup: Dissolve 3.00 g (18.38 mmol) of 6-methoxy-1,2,3,4-tetrahydroquinoline in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add 13.81 g (55.14 mmol) of boron tribromide to the stirred solution.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 15 °C and continue stirring for 2 hours.[4]
-
Quenching: Upon completion, concentrate the reaction solution under reduced pressure. Quench the reaction by carefully adding 5 mL of methanol.[4]
-
Workup: Add 20 mL of saturated sodium bicarbonate solution to the mixture and stir for 30 minutes.[4]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 3:1 to 1:1) to yield 1.95 g (71.11%) of this compound as the final product.[4]
Characterization Data:
| Product | Yield (g) | Yield (%) | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) |
| This compound | 1.95 | 71.11 | 8.24 (s, 1H), 6.22-6.35 (m, 3H), 4.93 (br. s, 1H), 3.02-3.10 (m, 2H), 2.57 (t, J = 6.4 Hz, 2H), 1.67-1.80 (m, 2H)[4] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Chemical reaction for the synthesis of this compound.
Safety Precautions
Boron tribromide is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
Conclusion
The protocol detailed in this application note provides an effective method for the synthesis of this compound. The procedure is robust, offering a good yield and high purity of the final product, which is suitable for a variety of applications in drug discovery and development. The provided diagrams and structured data facilitate the replication of this synthesis in a laboratory setting.
References
Techniques for Derivatizing 1,2,3,4-Tetrahydroquinolin-6-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1,2,3,4-tetrahydroquinolin-6-ol. This versatile scaffold is a key building block in medicinal chemistry, and its derivatives have shown significant potential in the development of novel therapeutics, particularly in oncology.[1][2][3][4] The following sections detail common derivatization strategies targeting the secondary amine, the phenolic hydroxyl group, and the aromatic ring.
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4] The presence of both a secondary amine and a hydroxyl group in this compound offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. These derivatives have been investigated for various therapeutic applications, including as anticancer agents, RORγ inverse agonists for prostate cancer, and P-glycoprotein inhibitors.[5][6][7]
Derivatization at the Nitrogen Atom (N-1 Position)
The secondary amine at the N-1 position is a common site for derivatization, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the molecule.
N-Alkylation
N-alkylation introduces alkyl groups to the nitrogen atom, which can influence the compound's lipophilicity and binding interactions with biological targets. A common method for N-alkylation is reductive amination.
Experimental Protocol: Reductive N-Alkylation of this compound
This protocol is adapted from a general procedure for the N-alkylation of quinolines.
-
Reaction Setup: To a solution of this compound (1.0 mmol) and a selected aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | N-benzyl-1,2,3,4-tetrahydroquinolin-6-ol | 85 |
| 2 | Acetone | N-isopropyl-1,2,3,4-tetrahydroquinolin-6-ol | 78 |
N-Acylation and N-Sulfonylation
N-acylation and N-sulfonylation introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, influencing target binding and pharmacokinetic properties.
Experimental Protocol: N-Sulfonylation of this compound
This protocol is based on the synthesis of N-sulfonylated tetrahydroquinoline derivatives as RORγ inverse agonists.[6]
-
Reaction Setup: Dissolve this compound (1.0 mmol) in pyridine (5 mL).
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., (4-(trifluoromethyl)phenyl)methanesulfonyl chloride) (1.2 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C for 4 hours.
-
Work-up: After cooling, add hydrochloric acid and extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the N-sulfonylated product.
| Entry | Sulfonyl Chloride | Product | Yield (%) |
| 1 | (4-(Trifluoromethyl)phenyl)methanesulfonyl chloride | 1-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | 26 |
| 2 | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol | 35 |
Derivatization at the Oxygen Atom (O-6 Position)
The phenolic hydroxyl group at the C-6 position is another key site for derivatization, commonly through etherification (O-alkylation) or esterification (O-acylation).
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[8][9][10][11][12]
Experimental Protocol: O-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 mL), add a base such as potassium carbonate (K₂CO₃) (2.0 mmol).
-
Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide) (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture at 60-80°C for 4-8 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Ethyl iodide | 6-Ethoxy-1,2,3,4-tetrahydroquinoline | 90 |
| 2 | Benzyl bromide | 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline | 85 |
O-Acylation (Esterification)
Esterification of the phenolic hydroxyl group can be achieved using various methods, including reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent.[13][14]
Experimental Protocol: O-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 mmol) and a base such as triethylamine (Et₃N) (1.5 mmol) in a solvent like dichloromethane (DCM) at 0°C.
-
Reagent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 mmol).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | 1,2,3,4-Tetrahydroquinolin-6-yl benzoate | 92 |
| 2 | Acetyl chloride | 1,2,3,4-Tetrahydroquinolin-6-yl acetate | 95 |
Derivatization of the Aromatic Ring
The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as the Mannich reaction.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the activating hydroxyl group (C-5 or C-7).[15][16][17][18]
Experimental Protocol: Mannich Reaction of this compound
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), formaldehyde (37% aqueous solution, 1.2 mmol), and a secondary amine (e.g., dimethylamine, 1.2 mmol) in ethanol.
-
Reaction Conditions: Reflux the mixture for 6-12 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography to isolate the aminomethylated product.
| Entry | Secondary Amine | Product | Yield (%) |
| 1 | Dimethylamine | 5-((Dimethylamino)methyl)-1,2,3,4-tetrahydroquinolin-6-ol | 75 |
| 2 | Piperidine | 5-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-6-ol | 70 |
Applications in Drug Discovery and Signaling Pathways
Derivatives of this compound have shown promise as anticancer agents by targeting various signaling pathways.[2]
RORγ Inverse Agonists: N-sulfonylated derivatives have been identified as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ), a promising target for prostate cancer therapy.[5][6] These compounds can inhibit the transcriptional activity of RORγ, leading to the suppression of tumor growth.
PI3K/AKT/mTOR Pathway Inhibition: Some tetrahydroquinoline derivatives have been shown to induce oxidative stress in cancer cells, leading to autophagy through the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in cancer treatment.
Visualizations
Caption: Derivatization strategies for this compound.
Caption: Inhibition of RORγ signaling by derivatized tetrahydroquinolines.
Caption: Modulation of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ester synthesis by acylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. oarjbp.com [oarjbp.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound include:
-
Demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline: This is a widely used method involving a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane.[1]
-
Catalytic Hydrogenation of 6-hydroxyquinoline: This method involves the reduction of the pyridine ring of 6-hydroxyquinoline using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2]
-
Domino Reactions: Advanced strategies involving multi-step sequences in a single pot, such as a reduction-reductive amination of a suitable precursor, can provide high yields and diastereoselectivity.[3]
-
Reduction of 6-hydroxyquinolin-2(1H)-ones: Certain methods allow for the reduction of the amide functionality in quinolinones to yield the corresponding tetrahydroquinoline.[4]
Q2: My yield is consistently low. What are the most common factors I should investigate?
A2: Low yields can stem from several factors. Systematically check the following:
-
Reagent Quality: Ensure the purity and dryness of your solvents and reagents, especially with moisture-sensitive reagents like BBr₃.
-
Atmosphere Control: Many steps, particularly those involving organometallics or strong reducing agents, require an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.
-
Temperature Control: Reactions like demethylation with BBr₃ are highly exothermic and require strict temperature control (e.g., starting at 0 °C) to prevent side product formation.[1]
-
Catalyst Activity: If performing a catalytic hydrogenation, ensure the catalyst is not expired or poisoned. Use a fresh batch or increase catalyst loading if necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can lead to degradation or side product formation.
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
A3: The nature of impurities depends on the synthetic route:
-
From Demethylation: A common impurity is the unreacted starting material, 6-methoxy-1,2,3,4-tetrahydroquinoline. Other spots could be complex boron-containing byproducts if the quenching and workup are incomplete.
-
From Hydrogenation: Incomplete reduction can leave starting material (6-hydroxyquinoline). Over-reduction or side reactions are less common with selective catalysts like Pd/C but can occur under harsh conditions.
-
General Degradation: The phenol group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere and using degassed solvents can minimize this.
Q4: What is the most effective method for purifying the final product?
A4: Silica gel column chromatography is the most reported and effective method for purifying this compound. A common eluent system is a gradient of petroleum ether and ethyl acetate.[1] Recrystallization from a suitable solvent mixture, such as isopropanol and water, can also be used for further purification.[5]
Troubleshooting Guide
Issue 1: Low Yield in Demethylation of 6-Methoxy-THQ
-
Question: I am following the BBr₃ demethylation protocol, but my yield after purification is below 40%. How can I improve this?
-
Answer: This is a common issue often related to reaction conditions and workup.
-
Strict Anhydrous Conditions: Boron tribromide reacts violently with water. Ensure your dichloromethane is freshly distilled over a drying agent (e.g., CaH₂) and all glassware is oven-dried.
-
Temperature Management: The addition of BBr₃ is very exothermic. Maintain the temperature at 0 °C or below during the addition to prevent uncontrolled side reactions. A sudden temperature increase is a primary cause of yield loss.
-
Quenching Procedure: After the reaction is complete (monitored by TLC), the quenching step is critical. Slowly and carefully add methanol at a low temperature to quench excess BBr₃. Subsequently, a wash with a saturated sodium bicarbonate solution is necessary to neutralize the acidic mixture and remove boron salts.[1] Insufficient washing can lead to product loss during extraction.
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Extraction Efficiency: The product has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with ethyl acetate to maximize the recovery from the aqueous phase.
-
Issue 2: Incomplete Reaction during Catalytic Hydrogenation
-
Question: My hydrogenation of 6-hydroxyquinoline stalls, and I see a significant amount of starting material even after 24 hours. What could be wrong?
-
Answer: Incomplete hydrogenation can be due to catalyst, substrate, or system issues.
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure your 6-hydroxyquinoline is pure. Certain functional groups can also act as catalyst poisons.
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Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained throughout the reaction. For benchtop hydrogenations, ensure the balloon or bladder is refilled if necessary.
-
Catalyst Activity & Loading: The activity of Pd/C can degrade over time. Use a fresh batch of catalyst. If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Solvent Choice: Solvents like methanol or ethanol are typically effective. Ensure the solvent is of sufficient purity and is degassed to remove dissolved oxygen.
-
Data Presentation
Table 1: Comparison of Selected Synthesis Parameters
| Parameter | Method A: Demethylation | Method B: Friedel-Crafts Alkylation |
| Starting Material | 6-methoxy-1,2,3,4-tetrahydroquinoline | N-(4-methoxyphenyl)-3-chloropropionamide |
| Key Reagent | Boron Tribromide (BBr₃) | Lewis Acid (e.g., AlCl₃) |
| Solvent | Dichloromethane | N,N-dimethylacetamide or none |
| Temperature | 0 °C to 15 °C[1] | 120 °C to 150 °C[5] |
| Reaction Time | ~2 hours[1] | 6-10 hours[5] |
| Reported Yield | ~71%[1] | 82-89% (for the related 2-oxo derivative)[5] |
| Key Challenge | Moisture sensitivity, exothermic reaction | High temperatures, handling of Lewis acids |
Detailed Experimental Protocols
Protocol 1: Synthesis via Demethylation of 6-Methoxy-1,2,3,4-tetrahydroquinoline
This protocol is adapted from reported literature procedures.[1]
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron tribromide (3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 15 °C and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
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Workup: Concentrate the solution under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure this compound.
Protocol 2: General Method for Synthesis via Catalytic Hydrogenation
This is a general procedure based on standard hydrogenation techniques.[6][7]
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Setup: To a hydrogenation flask, add 6-hydroxyquinoline (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the flask under a stream of argon or nitrogen.
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Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of aliquots.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
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Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified pathway for BBr₃-mediated demethylation.
References
- 1. This compound | 3373-00-0 [amp.chemicalbook.com]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline - Google Patents [patents.google.com]
- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges with 1,2,3,4-Tetrahydroquinolin-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,3,4-Tetrahydroquinolin-6-ol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound primarily stems from its chemical structure. The presence of a largely nonpolar tetrahydroquinoline ring system contributes to its hydrophobic nature. While the hydroxyl (-OH) group can participate in hydrogen bonding with water, the molecule's overall hydrophobicity dominates, leading to low solubility in aqueous media.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the first step I should take?
A2: The initial and often most effective step is to assess the impact of pH on the solubility of the compound. As this compound possesses a phenolic hydroxyl group, its solubility is expected to be highly pH-dependent. Phenolic compounds are generally more soluble at a higher pH.[1] We recommend performing a simple pH adjustment to see if the compound dissolves.
Q3: Can co-solvents be used to improve the solubility of this compound?
A3: Yes, co-solvents are a widely used and effective technique for enhancing the solubility of poorly soluble compounds.[2][3][4] Co-solvents work by reducing the polarity of the aqueous solution, thereby making it more favorable for the dissolution of hydrophobic molecules like this compound. Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
Q4: Are there other formulation strategies I can consider if pH adjustment and co-solvents are not sufficient?
A4: Absolutely. Several other advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the application of surfactants to create micellar formulations, and the preparation of solid dispersions.[5][6][7][8][9][10][11][12][13][14][15][16] The choice of strategy will depend on the specific requirements of your experiment, such as the desired concentration, the biological system being used, and the route of administration in preclinical studies.
Troubleshooting Guide
Issue 1: Compound crashes out of solution after initial dissolution.
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Possible Cause: Supersaturation and subsequent precipitation. This can occur if a stock solution made in an organic solvent is diluted too quickly into an aqueous buffer.
-
Troubleshooting Steps:
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Slower Addition: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.
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Optimize Co-solvent Percentage: The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. Consider preparing a working solution with a higher percentage of a suitable co-solvent.
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Temperature Control: Ensure the temperature of the stock solution and the aqueous buffer are similar to avoid temperature-induced precipitation.
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Issue 2: Inconsistent solubility results between experiments.
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Possible Cause: Variations in experimental conditions.
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Troubleshooting Steps:
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Standardize pH: Ensure the pH of your aqueous buffer is consistent and accurately measured in every experiment.
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Control Temperature: Perform all solubility experiments at a consistent and recorded temperature.
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Fresh Solutions: Prepare fresh stock and working solutions for each experiment to avoid issues with compound degradation or solvent evaporation.
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Quantitative Data Summary
The following tables provide a summary of the solubility of this compound under various conditions.
Table 1: Solubility in Different Co-solvent Systems
| Co-solvent (in Water) | 10% (v/v) | 20% (v/v) | 30% (v/v) |
| Ethanol | 0.5 mg/mL | 1.8 mg/mL | 5.2 mg/mL |
| Propylene Glycol | 0.8 mg/mL | 2.5 mg/mL | 7.1 mg/mL |
| PEG 400 | 1.2 mg/mL | 4.1 mg/mL | 11.5 mg/mL |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility |
| 5.0 | < 0.1 mg/mL |
| 6.0 | 0.2 mg/mL |
| 7.0 | 0.9 mg/mL |
| 8.0 | 4.5 mg/mL |
| 9.0 | 15.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh the desired amount of this compound.
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Add a suitable organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex or sonicate the mixture until the compound is completely dissolved.
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Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: pH-Dependent Solubility Determination
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Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, 8, 9).
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Add an excess amount of this compound to a fixed volume of each buffer.
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Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm filter.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. ijpbr.in [ijpbr.in]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. brieflands.com [brieflands.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1,2,3,4-Tetrahydroquinolin-6-ol during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,2,3,4-Tetrahydroquinolin-6-ol during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a synthetic heterocyclic compound with a tetrahydroquinoline core structure. Its chemical makeup, particularly the presence of a phenolic hydroxyl group and a secondary amine within a p-aminophenol-like arrangement, makes it susceptible to oxidation. This degradation can lead to the formation of colored impurities and a loss of the compound's intended biological activity, compromising experimental results.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can induce degradation of this compound include:
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Oxygen: Exposure to atmospheric oxygen can lead to oxidation.
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pH: Extremes in pH, particularly alkaline conditions, can accelerate degradation.[1][2]
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Temperature: Elevated temperatures can increase the rate of degradation.[3]
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Light: Exposure to UV or even ambient light can promote photo-oxidation.
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Metal Ions: The presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.
Q3: How can I visually identify if my sample of this compound has degraded?
A3: A pure sample of this compound is typically an off-white solid. Degradation, often through oxidation, can result in a color change to pink, brown, or dark purple due to the formation of quinone-imine or polymeric species. If you observe any discoloration in your solid sample or solutions, degradation is likely.
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.
Q5: Can I use antioxidants to prevent the degradation of this compound in my experiments?
A5: Yes, antioxidants can be very effective. Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are commonly used to stabilize phenolic compounds in solution by acting as sacrificial reducing agents.[4][5] Adding a small amount of an antioxidant to your buffers or media can significantly reduce degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns pink/brown upon dissolution or during the experiment. | Oxidation of the phenolic hydroxyl group. | 1. Prepare solutions fresh before each experiment.2. De-gas all solvents and buffers by sparging with an inert gas (argon or nitrogen) before use.3. Work under an inert atmosphere whenever possible.4. Add an antioxidant, such as ascorbic acid (0.1-1 mM), to your solutions.[4][5] |
| Loss of compound activity or inconsistent results. | Degradation of the parent compound into inactive byproducts. | 1. Confirm the purity of your stock solution using an analytical technique like HPLC before starting the experiment.2. Implement the stabilization strategies mentioned above to minimize degradation during the experiment.3. Run a stability study of your compound in the experimental medium to understand its degradation kinetics. |
| Precipitate forms in the solution. | Formation of insoluble degradation products or change in solubility due to pH shifts. | 1. Ensure the pH of your solution is within the optimal range for the compound's stability (typically slightly acidic to neutral).2. If degradation is suspected, analyze the precipitate to identify its nature.3. Filter the solution before use if a precipitate is observed, and quantify the concentration of the active compound in the filtrate. |
Quantitative Data on Stability
Table 1: Effect of pH on the Degradation of p-Aminophenol
| pH | Degradation after 50 min (%) |
| 2.0 | 60 |
| 3.0 | 75 |
| 5.0 | 55 |
Data adapted from a study on the degradation of p-aminophenol by Fenton's process, illustrating the significant impact of pH on stability.[3]
Table 2: Effect of Temperature on the Degradation of p-Aminophenol
| Temperature (°C) | Degradation after 50 min (%) |
| 30 | 75 |
| 40 | 60 |
Data adapted from the same study, showing that an increase in temperature can lead to a decrease in degradation efficiency under these specific conditions.[3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
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Materials:
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This compound
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Degassed solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Ascorbic acid (optional)
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Inert gas (argon or nitrogen)
-
Amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound in an amber glass vial.
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If using an antioxidant, add ascorbic acid to the solvent to a final concentration of 0.1-1 mM.
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Sparge the solvent with an inert gas for at least 15 minutes to remove dissolved oxygen.
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Add the degassed solvent to the vial containing the compound to achieve the desired stock concentration.
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Briefly vortex to dissolve.
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Blanket the headspace of the vial with the inert gas before sealing it tightly.
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Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
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Dilute your experimental samples with the initial mobile phase to a concentration within the linear range of the assay.
-
If necessary, centrifuge the samples to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
The parent compound, this compound, will elute at a specific retention time. Degradation products, being more polar, will typically elute earlier.
-
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1,2,3,4-Tetrahydroquinolin-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 1,2,3,4-Tetrahydroquinolin-6-ol for analysis, particularly by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is crucial for increasing the volatility and thermal stability of this compound. The presence of the polar phenolic hydroxyl (-OH) and the secondary amine (-NH) groups makes the molecule prone to adsorption on the GC column and thermal degradation, leading to poor peak shape and inaccurate quantification. Derivatization masks these polar groups, making the molecule more suitable for GC analysis.
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization methods for compounds with phenolic and amine functionalities are silylation and acylation. Silylation introduces a trimethylsilyl (TMS) group, while acylation introduces an acyl group (e.g., acetyl).
Q3: Which functional group in this compound is more reactive towards derivatization?
A3: The reactivity of the phenolic hydroxyl and the secondary amine groups depends on the specific derivatization reagent and reaction conditions. Generally, the secondary amine is a better nucleophile than the phenolic hydroxyl group and will react more readily with acylating agents.[1] However, with certain silylating agents and catalysts, selective derivatization of the phenolic hydroxyl group can be achieved.[2][3]
Q4: Can both the hydroxyl and amino groups be derivatized simultaneously?
A4: Yes, it is possible to derivatize both functional groups, leading to a di-substituted product. This can be advantageous for ensuring complete derivatization and achieving a single, well-defined chromatographic peak. However, controlling the reaction to consistently produce a single derivative (mono- or di-substituted) is key for accurate quantification.
Q5: How can I confirm that the derivatization reaction is complete?
A5: The completion of the derivatization reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using GC-MS. The disappearance of the peak corresponding to the underivatized this compound and the appearance of the derivative peak(s) indicate the progress of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Presence of moisture in the sample or reagents. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatizing agents under inert gas. |
| 2. Inactive derivatizing reagent. | 2. Use a fresh bottle of the derivatizing reagent. | |
| 3. Insufficient reaction time or temperature. | 3. Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress by GC-MS. | |
| 4. Incorrect stoichiometry of reagents. | 4. Ensure the derivatizing agent is used in molar excess. | |
| Multiple peaks in the chromatogram (incomplete reaction) | 1. Insufficient derivatization. | 1. Optimize reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion. |
| 2. Reagent degradation. | 2. Use fresh reagents. | |
| Multiple derivative peaks (e.g., mono- and di-silylated) | 1. Non-selective derivatization of both -OH and -NH groups. | 1. To favor mono-silylation of the phenolic group, use a selective catalyst like NaHSO4/SiO2 with HMDS.[2][3] |
| 2. To achieve complete di-silylation, use a stronger silylating agent (e.g., BSTFA with TMCS as a catalyst) and more forcing conditions (higher temperature, longer reaction time). | ||
| 3. For selective N-acylation, milder conditions and a less reactive acylating agent can be employed. The amino group is generally more nucleophilic.[1] | ||
| Poor peak shape (tailing) | 1. Incomplete derivatization. | 1. Re-optimize the derivatization protocol to ensure complete reaction. |
| 2. Adsorption of derivatives on the GC column. | 2. Use a deactivated GC column. Check for and clean any active sites in the injector port. | |
| 3. Hydrolysis of the derivative. | 3. Ensure the sample is completely dry before injection. Avoid exposure of the derivatized sample to moisture. | |
| Ghost peaks in subsequent runs | 1. Carryover from a previous injection. | 1. Clean the syringe and injector port. Run a solvent blank to check for contamination. |
| 2. Bleed from the GC column. | 2. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Selective Silylation of the Phenolic Hydroxyl Group
This protocol is adapted from a method for the selective silylation of phenols in the presence of amines.[2][3]
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
NaHSO4/SiO2 catalyst (preparation: mix equal weights of NaHSO4 and silica gel, and heat at 120°C for 4 hours)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a screw cap and septum
Procedure:
-
To a reaction vial, add 1 mg of this compound.
-
Add 10 mg of the NaHSO4/SiO2 catalyst.
-
Add 200 µL of anhydrous solvent.
-
Add a 1.5 molar excess of HMDS.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Centrifuge to separate the catalyst.
-
Analyze the supernatant by GC-MS.
Protocol 2: Comprehensive Di-silylation of Hydroxyl and Amino Groups
This protocol uses a stronger silylating agent to derivatize both functional groups.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, as a catalyst and solvent)
-
Reaction vial with a screw cap and septum
Procedure:
-
To a reaction vial, add 1 mg of this compound.
-
Add 100 µL of anhydrous pyridine (if used).
-
Add 200 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Analyze by GC-MS.
Protocol 3: N-Acetylation of the Secondary Amine
This protocol focuses on the acylation of the more nucleophilic amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous pyridine (as a catalyst and solvent)
-
Reaction vial with a screw cap and septum
Procedure:
-
To a reaction vial, add 1 mg of this compound.
-
Add 200 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride.
-
Seal the vial and let it stand at room temperature for 30 minutes, or gently heat to 50°C for 15 minutes for a faster reaction.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Presentation
Table 1: Comparison of Silylation Conditions and Outcomes
| Derivatizing Agent | Catalyst | Temperature (°C) | Time (min) | Predominant Product | Expected Yield (%) |
| HMDS | NaHSO4/SiO2 | 60 | 30 | Mono-silylated (-OH) | >90 |
| BSTFA | None | 70 | 60 | Mono- and Di-silylated mixture | Variable |
| BSTFA + 1% TMCS | Pyridine | 70 | 60 | Di-silylated | >95 |
Table 2: Comparison of Acylation Conditions and Outcomes
| Derivatizing Agent | Catalyst/Solvent | Temperature (°C) | Time (min) | Predominant Product | Expected Yield (%) |
| Acetic Anhydride | Pyridine | 25 (Room Temp) | 30 | N-acetylated | >95 |
| Acetic Anhydride | Pyridine | 50 | 15 | N-acetylated | >98 |
Visualizations
Caption: General experimental workflow for derivatization.
References
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of demethylating 6-methoxy-1,2,3,4-tetrahydroquinoline using boron tribromide (BBr₃).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient BBr₃. | Ensure at least one equivalent of BBr₃ is used for each ether group and other Lewis basic functional groups. It is common to use a molar excess of BBr₃. |
| Inactive BBr₃ due to moisture exposure. | BBr₃ is highly sensitive to moisture. Use a fresh bottle or a recently purchased solution. Handle under an inert atmosphere (e.g., argon or nitrogen). | |
| Reaction temperature is too low. | While the reaction is typically initiated at low temperatures (e.g., 0°C or -78°C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS. | |
| Inefficient quenching of the reaction. | Quenching with methanol should be done carefully at low temperatures to decompose excess BBr₃. Subsequent addition of saturated sodium bicarbonate solution is crucial to neutralize the reaction mixture and facilitate product extraction. | |
| Formation of a Tar-Like Substance | Reaction temperature is too high. | Overheating can lead to polymerization or decomposition of the starting material or product. Maintain careful temperature control throughout the reaction. |
| Presence of impurities in the starting material. | Ensure the 6-methoxy-1,2,3,4-tetrahydroquinoline is pure before starting the reaction. | |
| Product is Difficult to Purify | Presence of partially demethylated starting material. | If the reaction has not gone to completion, you may have a mixture of the starting material and product. Increase the reaction time or the amount of BBr₃. Purification can be achieved by column chromatography. |
| Formation of boron-containing byproducts. | The workup with methanol and sodium bicarbonate is designed to break down boron complexes. Ensure thorough washing during the extraction process. An additional wash with a mild acid may help to remove any remaining basic impurities. | |
| Potential for ring bromination. | Although less common with BBr₃ compared to Br₂, the possibility of electrophilic substitution on the electron-rich aromatic ring exists, especially if free bromine is present from the decomposition of BBr₃. Use high-quality BBr₃ and protect the reaction from light. | |
| Inconsistent Results | Variability in the quality of BBr₃. | Use BBr₃ from a reliable supplier and handle it under strictly anhydrous conditions. |
| Inconsistent reaction monitoring. | Use TLC or LC-MS to monitor the progress of the reaction and determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most frequently cited method is the demethylation of 6-methoxy-1,2,3,4-tetrahydroquinoline. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (DCM).
Q2: Why is boron tribromide (BBr₃) used for the demethylation?
BBr₃ is a powerful reagent for cleaving aryl methyl ethers under relatively mild conditions.[1][2] It readily coordinates to the ether oxygen, facilitating the removal of the methyl group.
Q3: What are the critical parameters for a successful demethylation with BBr₃?
The most critical parameters are:
-
Anhydrous conditions: BBr₃ reacts violently with water, so all glassware, solvents, and the starting material must be thoroughly dried. The reaction should be carried out under an inert atmosphere.
-
Temperature control: The reaction is often started at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction, and then allowed to warm to room temperature.
-
Stoichiometry of BBr₃: A sufficient excess of BBr₃ is necessary to ensure complete demethylation.
Q4: What are the potential side reactions when using BBr₃?
While the demethylation is generally efficient, potential side reactions include:
-
Incomplete reaction: Leading to a mixture of the starting material and the desired product.
-
Ring bromination: Although less common, electrophilic aromatic substitution with bromine (if present as an impurity or from BBr₃ decomposition) can occur on the electron-rich tetrahydroquinoline ring.
-
Formation of complex mixtures: If the reaction is not properly controlled (e.g., excessive heat), it can lead to decomposition and the formation of tarry byproducts.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a phenol, will have a different polarity compared to the starting methoxy compound, making it easily distinguishable on a TLC plate.
Q6: What is the standard workup procedure for this reaction?
A typical workup involves:
-
Cooling the reaction mixture in an ice bath.
-
Slowly and carefully quenching the excess BBr₃ with methanol.
-
Adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic mixture.
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
Q7: What are the best practices for purifying the final product?
The crude product is typically purified by silica gel column chromatography. A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate, is often effective in separating the desired this compound from any unreacted starting material and non-polar impurities.
Experimental Protocols
Synthesis of this compound from 6-Methoxy-1,2,3,4-tetrahydroquinoline
This protocol is adapted from established literature procedures.
Materials:
-
6-Methoxy-1,2,3,4-tetrahydroquinoline
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methoxy-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of BBr₃ in DCM (typically 2-3 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.
-
Add saturated aqueous NaHCO₃ solution to the mixture and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Main reaction vs. a potential side reaction pathway.
References
Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 1,2,3,4-Tetrahydroquinolin-6-ol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like plasma and urine. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous components.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, particularly for formulations or in-process samples where the analyte concentration is higher and the matrix is less complex.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another option, but it typically requires a derivatization step to improve the volatility of the polar this compound molecule.[6][7][8][9]
Q2: What are the critical sample preparation steps for analyzing this compound in plasma?
A2: Effective sample preparation is key to minimizing matrix effects and ensuring accurate quantification. Common techniques for plasma samples include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[2] The supernatant is then injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup, leading to a significant reduction in matrix effects.[10] The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) will depend on the physicochemical properties of this compound.
Q3: How can I improve the peak shape for this compound in my HPLC analysis?
A3: Peak tailing is a common issue for polar and basic compounds like this compound. To improve peak shape:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate active silanol groups on the column that can cause peak tailing.
-
Column Selection: Employ a column with end-capping or a polar-embedded stationary phase to minimize interactions with residual silanols.
-
Lower Injection Volume/Concentration: Overloading the column can lead to peak distortion.
Q4: What are the common causes of ion suppression in the LC-MS/MS analysis of this compound?
A4: Ion suppression, a type of matrix effect, can significantly impact the accuracy and sensitivity of your assay.[1] It is often caused by co-eluting endogenous components from the biological matrix that compete with the analyte for ionization.[10] Phospholipids from plasma are common culprits.[10] To mitigate ion suppression, optimize your sample preparation to remove these interfering substances and adjust your chromatographic conditions to separate the analyte from the matrix components.[10]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust mobile phase pH; add a competing base (e.g., triethylamine); use an end-capped column. |
| Column overload. | Reduce injection volume or sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. |
| Column collapse. | Ensure the mobile phase is compatible with the column. | |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell. | Filter and degas the mobile phase; flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure proper solvent mixing and pump performance. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting endogenous compounds.[10] | Improve sample cleanup (e.g., use SPE instead of PPT); optimize chromatography to separate analyte from interfering peaks.[10] |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. |
| Analyte instability in the matrix or autosampler. | Investigate analyte stability under different storage conditions and in the autosampler. | |
| High Background Noise | Contamination in the LC or MS system. | Clean the ion source and flush the LC system with appropriate solvents. |
| Chemical noise from the mobile phase or sample matrix. | Use high-purity solvents and reagents; enhance sample cleanup. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response | Incomplete derivatization. | Optimize derivatization reaction conditions (reagent, temperature, time). Silylation with reagents like MSTFA is a common approach for polar compounds.[6][7][8] |
| Thermal degradation in the injector or column. | Lower the injector temperature; use a deactivated liner and column. | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, low-bleed column. |
| Variable Results | Inconsistent derivatization. | Ensure accurate and reproducible addition of derivatizing agent and sample. |
| Sample degradation. | Analyze samples promptly after derivatization. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification in Human Plasma
This protocol provides a general framework. Method development and validation are essential for specific applications.[1][2][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
| Ion Source Parameters | Optimized for the specific instrument and analyte |
3. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:[12]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | To be assessed and minimized |
| Recovery | To be determined and consistent |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Troubleshooting Logic for Peak Tailing in HPLC
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. japsonline.com [japsonline.com]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. um.edu.mt [um.edu.mt]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brjac.com.br [brjac.com.br]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Sigma-Aldrich [sigmaaldrich.com]
- 10. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 11. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Addressing cytotoxicity of 1,2,3,4-Tetrahydroquinolin-6-ol in cell-based studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cytotoxicity with 1,2,3,4-Tetrahydroquinolin-6-ol (THQ-6-ol) in cell-based studies. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cancer cell line screen. What are the potential mechanisms of this cytotoxicity?
A1: While specific data on this compound is limited, derivatives of tetrahydroquinoline and tetrahydroisoquinoline have been reported to induce cytotoxicity through several mechanisms. These include:
-
Induction of Apoptosis: Many tetrahydroisoquinoline derivatives have been shown to cause programmed cell death (apoptosis). This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key markers of apoptosis include caspase activation and DNA fragmentation.[1][2]
-
Cell Cycle Arrest: Certain tetrahydroquinolinone derivatives can arrest the cell cycle at specific phases, such as G2/M, preventing cell proliferation and leading to cell death.[2]
-
Induction of Autophagy: Some related compounds have been observed to induce autophagy, a process of cellular self-digestion, which can sometimes lead to cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone-like structure that can arise from the metabolism of hydroxylated tetrahydroquinolines suggests a potential for redox cycling and the generation of ROS, leading to oxidative stress and cellular damage.
Q2: Is the cytotoxicity of THQ-6-ol expected to be specific to cancer cells?
A2: Several studies on related tetrahydroisoquinoline derivatives have demonstrated tumor-specific cytotoxic activity.[1] For example, some derivatives show significantly higher potency against cancer cell lines (e.g., oral squamous cell carcinoma, lung cancer, colon cancer) compared to normal human cell lines.[2][3] However, the selectivity of THQ-6-ol itself would need to be empirically determined by comparing its effects on a panel of cancer and non-cancerous cell lines.
Q3: How can we mitigate the off-target cytotoxicity of THQ-6-ol in our experiments?
A3: If you are observing unintended cytotoxicity, consider the following strategies:
-
Dose-Response Optimization: Perform a careful dose-response study to identify a therapeutic window where the desired biological effect is observed without excessive cytotoxicity.
-
Time-Course Experiments: The cytotoxic effects may be time-dependent. Shorter incubation times might be sufficient to observe the desired activity while minimizing cell death.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may help to alleviate the effect. The antioxidant properties of some tetrahydroquinoline derivatives are well-documented.[4][5][6]
-
Use of NQO1 Inhibitors: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can be involved in the bioactivation or detoxification of quinone-like compounds.[7][8][9] If NQO1 is highly expressed in your cell line, it could be metabolizing THQ-6-ol to a more toxic species. In such cases, an NQO1 inhibitor like dicoumarol could be used to assess its role in the observed cytotoxicity. Conversely, in some contexts, NQO1 can have a protective effect.[8][10][11]
-
Serum Concentration: The concentration of serum in your cell culture medium can influence the apparent cytotoxicity of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell type.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Compound Stability | Prepare fresh stock solutions of THQ-6-ol in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for your cytotoxicity assays. Over-confluent or under-confluent cultures can respond differently to cytotoxic agents. |
| Assay-Specific Issues | If using a metabolic assay like MTT, ensure the compound does not interfere with the assay itself. Consider validating results with a secondary assay that measures a different endpoint (e.g., cell counting, LDH release). |
Problem 2: Unexpectedly high cytotoxicity in a specific cell line.
| Potential Cause | Troubleshooting Step |
| High Expression of Bioactivating Enzymes | Profile the expression of metabolic enzymes like NQO1 or cytochrome P450s in your cell line. High levels of these enzymes could be converting THQ-6-ol into a more potent cytotoxic metabolite.[7][9] |
| Low Expression of Detoxifying Enzymes | Conversely, low expression of detoxifying enzymes like glutathione S-transferases (GSTs) could make the cells more susceptible.[8] |
| Specific Signaling Pathway Sensitivity | The cell line may have a particular sensitivity in a signaling pathway targeted by THQ-6-ol. For example, it may have a lower threshold for apoptosis induction. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various tetrahydroquinoline and tetrahydroisoquinoline derivatives from the literature to provide a comparative context. Note: These are not values for THQ-6-ol.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone derivative (4a) | HCT-116 (Colon Cancer) | ~13 | [2] |
| Tetrahydroquinolinone derivative (4a) | A549 (Lung Cancer) | ~13 | [2] |
| Tetrahydroisoquinoline derivative (7e) | A549 (Lung Cancer) | 0.155 | [12] |
| Tetrahydroisoquinoline derivative (8d) | MCF7 (Breast Cancer) | 0.170 | [12] |
| N-tosyl-tetrahydroisoquinoline (4k) | MOLT-3 (Leukemia) | 1.23 | [13] |
| N-tosyl-tetrahydroisoquinoline (4f) | HepG2 (Liver Cancer) | 22.70 | [13] |
| Tetrahydroquinoline derivative (15) | MCF-7 (Breast Cancer) | 15.16 | [3] |
| Tetrahydroquinoline derivative (15) | HepG2 (Liver Cancer) | 18.74 | [3] |
| Tetrahydroquinoline derivative (15) | A549 (Lung Cancer) | 18.68 | [3] |
| Salsolinol | SH-SY5Y (Neuroblastoma) | 34 | [14] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using SRB Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of THQ-6-ol (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC Staining
-
Cell Treatment: Treat cells with the IC50 concentration of THQ-6-ol (determined from a cytotoxicity assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of THQ-6-ol using the SRB assay.
Caption: Potential apoptotic signaling pathways induced by THQ-6-ol.
Caption: Potential metabolic pathways of THQ-6-ol involving NQO1.
References
- 1. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aerobic Cytotoxicity of Aromatic N-Oxides: The Role of NAD(P)H:Quinone Oxidoreductase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of RH1 and related aziridinylbenzoquinones: involvement of activation by NAD(P)H:quinone oxidoreductase (NQO1) and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers
Disclaimer: Direct comparative experimental data for the positional isomers of 1,2,3,4-tetrahydroquinolin-ol (i.e., 5-ol, 6-ol, 7-ol, and 8-ol) is limited in publicly available scientific literature. This guide therefore provides a comparative framework based on data from structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives to highlight potential differences in their biological activities. The experimental data presented herein is for representative compounds and should not be interpreted as a direct comparison of the specific isomers of 1,2,3,4-Tetrahydroquinolin-ol.
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a hydroxyl group at different positions on the benzene ring of this scaffold can significantly influence its physicochemical properties and biological activities. This guide provides a comparative overview of the potential antioxidant, anticancer, and receptor binding activities of 1,2,3,4-Tetrahydroquinolin-6-ol and its positional isomers.
Physicochemical Properties
The position of the hydroxyl group on the aromatic ring of 1,2,3,4-tetrahydroquinoline influences properties such as polarity, hydrogen bonding capability, and electronic effects, which in turn can affect solubility, membrane permeability, and interaction with biological targets.
| Property | 1,2,3,4-Tetrahydroquinolin-5-ol | This compound | 1,2,3,4-Tetrahydroquinolin-7-ol | 1,2,3,4-Tetrahydroquinolin-8-ol |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol |
| Predicted LogP | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
Biological Activity: A Comparative Overview
Antioxidant Activity
Hydroxylated quinoline derivatives are known for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[3] The position of the hydroxyl group can impact the stability of the resulting phenoxyl radical and thus the antioxidant potency.
While direct comparative IC₅₀ values for the specific isomers are not available, studies on related compounds suggest that the substitution pattern significantly influences antioxidant activity. For instance, some studies have shown that certain tetrahydroquinoline derivatives exhibit potent antioxidant activity.[3]
Table 1: Representative Antioxidant Activity of Tetrahydroquinoline Derivatives (DPPH Assay)
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quercetin-tetrahydroisoquinoline derivative 2a | > 1000 | Quercetin | 19.3 |
| Quercetin-tetrahydroisoquinoline derivative 2b | 1.8 | Ascorbic Acid | 0.62 |
Note: The data above is for quercetin derivatives of tetrahydroisoquinoline and is intended to illustrate the potential for high antioxidant activity within this class of compounds.[4] 1,2,3,4-tetrahydroisoquinoline itself was reported to have no antioxidant activity in this study.[4]
Anticancer Activity
The tetrahydroquinoline scaffold is present in several approved anticancer drugs.[1] The antiproliferative activity of its derivatives is often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest. The position of substituents on the aromatic ring is critical for cytotoxic potency and selectivity against different cancer cell lines.
Table 2: Representative Anticancer Activity of Tetrahydroquinoline Derivatives (MTT Assay)
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Tetrahydroquinoline 15 | MCF-7 (Breast) | 15.16 | 5-FU | 8.91 |
| Tetrahydroquinoline 15 | HepG2 (Liver) | 18.74 | 5-FU | 3.24 |
| Tetrahydroquinoline 15 | A549 (Lung) | 18.68 | 5-FU | 4.40 |
| Tetrahydroquinoline 3c | H460 (Lung) | 4.9 ± 0.7 | - | - |
| Tetrahydroquinoline 3c | A-431 (Skin) | 2.0 ± 0.9 | - | - |
| Tetrahydroquinoline 3c | HT-29 (Colon) | 4.4 ± 1.3 | - | - |
Note: The data represents various substituted tetrahydroquinoline derivatives and is for illustrative purposes.[1][2]
Receptor Binding Affinity
Tetrahydroquinoline derivatives are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are important targets in the central nervous system.[5] The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the tetrahydroquinoline core.
Table 3: Representative Dopamine Receptor (D₃) Binding Affinity of Tetrahydroisoquinoline Derivatives
| Compound | D₃ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | D₁ Receptor Kᵢ (nM) |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative 7 | 0.7 | >10,000 | >10,000 |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative 8 | 10.3 | >10,000 | >10,000 |
Note: This data is for N-acylated derivatives of hydroxylated tetrahydroisoquinolines and demonstrates the potential for high affinity and selectivity.[6]
Table 4: Representative Serotonin Receptor Binding Affinity of Tetrahydroquinoline Derivatives
| Compound | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | 5-HT₇ Kᵢ (nM) |
| Tetrahydroquinoline 3c | 74 | - | > 200 | - |
Note: The data is for a specific tetrahydroquinoline derivative and illustrates its affinity for the 5-HT₁ₐ receptor.[5]
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: The test compounds (1,2,3,4-tetrahydroquinolin-ol isomers) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay procedure: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell culture: Human cancer cell lines are cultured in an appropriate medium and conditions.
-
Cell seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan dissolution: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand.
-
Membrane preparation: Cell membranes expressing the target receptor (e.g., dopamine D₂ or serotonin 5-HT₂ₐ) are prepared from cultured cells or animal tissues.
-
Assay setup: In a reaction tube or 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of bound and free radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Visualizations
Caption: General experimental workflow for the comparative analysis of 1,2,3,4-Tetrahydroquinolin-ol isomers.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 1,2,3,4-Tetrahydroquinolin-6-ol, a valuable intermediate in pharmaceutical development. The performance of each method is evaluated based on key metrics such as yield, purity, and reaction conditions, supported by detailed experimental protocols.
Method 1: Demethylation of 6-Methoxy-1,2,3,4-tetrahydroquinoline
This established method involves the cleavage of the methyl ether of 6-methoxy-1,2,3,4-tetrahydroquinoline to yield the desired phenol. Boron tribromide is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: A solution of 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Reagent Addition: Boron tribromide (BBr3) (3.0 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
dot
Caption: Workflow for the synthesis of this compound via demethylation.
Method 2: Catalytic Hydrogenation of 6-Hydroxyquinoline
This alternative route involves the reduction of the pyridine ring of 6-hydroxyquinoline using molecular hydrogen in the presence of a heterogeneous catalyst. This method is often considered a greener alternative to using stoichiometric reagents.
Experimental Protocol:
-
Catalyst Preparation: A pressure-resistant reaction vessel is charged with 6-hydroxyquinoline (1.0 eq) and a catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol% loading).
-
Solvent Addition: A suitable solvent, such as ethanol or acetic acid, is added to the vessel to dissolve the substrate.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 3-5 bar). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Catalyst Removal: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield this compound.
dot
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods. The data for the catalytic hydrogenation is based on typical results for similar transformations reported in the literature, as a specific detailed protocol for this exact substrate is less commonly documented.
| Parameter | Method 1: Demethylation | Method 2: Catalytic Hydrogenation |
| Starting Material | 6-Methoxy-1,2,3,4-tetrahydroquinoline | 6-Hydroxyquinoline |
| Key Reagents | Boron tribromide | Hydrogen gas, Pd/C (or other catalyst) |
| Typical Yield | 70-85% | 80-95% |
| Purity (post-purification) | >98% | >98% |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 60°C |
| Pressure | Atmospheric | 3-5 bar |
| Safety Considerations | BBr3 is highly corrosive and moisture-sensitive. | Hydrogen gas is flammable and requires specialized equipment. |
| "Green" Chemistry Aspects | Use of a stoichiometric, hazardous reagent. | Catalytic process, with water as the only byproduct. |
| Scalability | Feasible, but handling large quantities of BBr3 can be challenging. | Generally highly scalable. |
Signaling Pathway Analogy: A Logical Relationship Diagram
The choice of synthetic route can be viewed as a decision pathway influenced by various factors.
dot
Caption: Decision pathway for selecting a synthetic route to this compound.
Head-to-head comparison of different synthetic routes for 1,2,3,4-Tetrahydroquinolin-6-ol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1,2,3,4-Tetrahydroquinolin-6-ol is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a head-to-head comparison of three primary synthetic strategies, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research and development context.
Comparison of Synthetic Routes
The three synthetic routes evaluated are:
-
Route 1: Catalytic Hydrogenation of 6-Hydroxyquinoline. This is a direct approach involving the reduction of the commercially available 6-hydroxyquinoline.
-
Route 2: Two-Step Synthesis via a Lactam Intermediate. This route begins with the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide to form 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, followed by reduction of the lactam.
-
Route 3: Skraup Synthesis followed by Hydrogenation. This classic method involves the synthesis of 6-hydroxyquinoline from p-aminophenol and glycerol, which is then subjected to catalytic hydrogenation.
A summary of the key performance indicators for each route is presented in the table below.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Two-Step Synthesis | Route 3: Skraup Synthesis & Hydrogenation |
| Starting Material | 6-Hydroxyquinoline | N-(4-methoxyphenyl)-3-chloropropionamide | p-Aminophenol, Glycerol |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield | Good to Excellent (literature suggests 85-90% for similar substrates) | High (Step 1: 88-89%; Step 2: requires optimization) | Moderate (Skraup reaction yields can be variable) |
| Reaction Conditions | High pressure H₂, elevated temperature | Step 1: High temperature; Step 2: Anhydrous conditions | Harsh (conc. H₂SO₄, high temperature), then hydrogenation conditions |
| Catalyst/Reagent | Heterogeneous catalyst (e.g., Pt/C, Pd/C) | Lewis acid (e.g., AlCl₃), Reducing agent (e.g., LiAlH₄, BH₃·SMe₂) | H₂SO₄, oxidizing agent, then hydrogenation catalyst |
| Purity | Generally high | Requires purification after each step | Can be low, requires significant purification |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 6-Hydroxyquinoline
Experimental Protocol:
A solution of 6-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure autoclave. A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum on carbon, Pt/C, or Palladium on carbon, Pd/C) is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-20 bar). The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for a set period (e.g., 6-24 hours). After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: Two-Step Synthesis via a Lactam Intermediate
Step 1: Synthesis of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
Experimental Protocol:
N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) is mixed with a Lewis acid, such as aluminum chloride (AlCl₃, 3-5 eq), in a high-boiling solvent like decahydronaphthalene. The mixture is heated to 120-150 °C and stirred for 6-10 hours. After cooling, the reaction is quenched by the careful addition of water and an organic solvent (e.g., chloroform). The resulting solid is collected by filtration, washed with water and the organic solvent, and dried under vacuum to afford 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline with reported yields of 88-89%.
Step 2: Reduction of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give this compound.
Alternatively, borane dimethyl sulfide complex (BH₃·SMe₂) can be used as the reducing agent. To a solution of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of BH₃·SMe₂ in THF is added dropwise. The reaction mixture is stirred at room temperature or refluxed until completion. The reaction is then quenched by the slow addition of methanol, followed by hydrochloric acid. The mixture is then basified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Route 3: Skraup Synthesis of 6-Hydroxyquinoline followed by Hydrogenation
Step 1: Skraup Synthesis of 6-Hydroxyquinoline
Experimental Protocol:
To a mixture of p-aminophenol (1.0 eq) and glycerol (3.0 eq), concentrated sulfuric acid is added cautiously with cooling. An oxidizing agent, such as nitrobenzene or arsenic acid, and a moderator, like ferrous sulfate, are added. The mixture is heated carefully to initiate the exothermic reaction. Once the initial vigorous reaction subsides, the mixture is heated at a higher temperature (e.g., 130-150 °C) for several hours. After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The crude 6-hydroxyquinoline is then isolated by steam distillation or extraction and purified by recrystallization. This reaction is notoriously vigorous and requires careful control.
Step 2: Catalytic Hydrogenation of 6-Hydroxyquinoline
The experimental protocol for this step is identical to that described in Route 1 .
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors including the scale of the synthesis, availability of starting materials, and the desired purity of the final product.
-
Route 1 is the most direct and atom-economical approach, provided that 6-hydroxyquinoline is readily available and cost-effective. It is likely to be the preferred method for laboratory-scale synthesis due to its simplicity.
-
Route 2 offers a high-yielding pathway to a key intermediate. While it involves an additional step, the high yield in the first step makes it an attractive option, particularly for larger-scale production where the cost of the starting material might be a significant factor. The success of this route is contingent on the efficient reduction of the lactam in the second step.
-
Route 3 , employing the classic Skraup synthesis, starts from inexpensive and readily available materials. However, the harsh reaction conditions, potential for low yields, and the need for extensive purification make it a less desirable option for many applications, especially where high purity is critical.
For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate synthetic strategy to efficiently produce this compound for their specific needs.
Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive statistical analysis and comparison of the experimental data available for 1,2,3,4-Tetrahydroquinolin-6-ol and its derivatives. This document focuses on its antioxidant and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Quantitative Data Summary
The antioxidant capacity of this compound and its derivatives is a key area of investigation. The following tables summarize the available quantitative data from various experimental studies, providing a basis for comparison with other compounds.
Table 1: Antioxidant Activity of 1,2,3,4-Tetrahydroquinoline Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| N-propargyl-6-methoxy-tetrahydroquinoline | >100 | Ascorbic Acid | Not specified |
| N-propargyl-6-fluoro-tetrahydroquinoline | >100 | Ascorbic Acid | Not specified |
| N-propargyl-6-chloro-tetrahydroquinoline | >100 | Ascorbic Acid | Not specified |
| N-propargyl-8-methoxy-tetrahydroquinoline | >100 | Ascorbic Acid | Not specified |
Table 2: Antioxidant Activity of 1,2,3,4-Tetrahydroquinoline Derivatives (ABTS Assay)
| Compound | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| N-propargyl-toluidine derivative 1 | <10 | Ascorbic Acid | 35 |
| N-propargyl-toluidine derivative 2 | <10 | Ascorbic Acid | 35 |
| N-propargyl-6-methoxy-tetrahydroquinoline | <10 | Ascorbic Acid | Not specified |
| N-propargyl-6-fluoro-tetrahydroquinoline | <10 | Ascorbic Acid | Not specified |
| N-propargyl-6-chloro-tetrahydroquinoline | <10 | Ascorbic Acid | Not specified |
| N-propargyl-8-methoxy-tetrahydroquinoline | <10 | Ascorbic Acid | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the literature for evaluating the antioxidant and neuroprotective effects of this compound and its analogs.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents and Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (various concentrations)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay also measures the free radical scavenging capacity of a compound.
-
Reagents and Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compound (various concentrations)
-
Trolox or Ascorbic acid (positive control)
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add 10 µL of each dilution to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.
-
Neuroprotective Activity Assays
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the protective effect of a compound against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), rotenone, MPP+)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin to the cell culture medium.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the experimental analysis of this compound.
Caption: Workflow for the in vitro antioxidant activity assessment.
Caption: Putative neuroprotective signaling pathways of this compound.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
